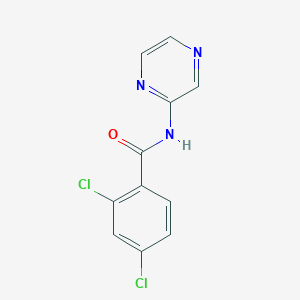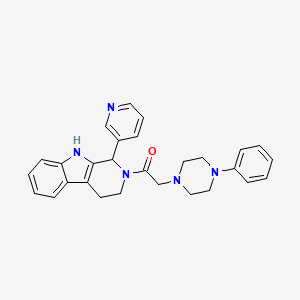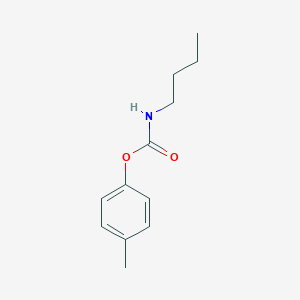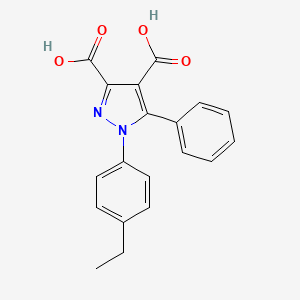
3,4,5-Tribromofuran-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Tribromofuran-2(5H)-one is a brominated furan derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tribromofuran-2(5H)-one typically involves the bromination of furan derivatives. A common method might include the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the desired positions.
Industrial Production Methods
Industrial production methods would likely involve similar bromination reactions but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors or other scalable techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-Tribromofuran-2(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: Where bromine atoms are replaced by other functional groups.
Reduction Reactions: Where the bromine atoms are reduced to hydrogen.
Oxidation Reactions: Further oxidation of the furan ring or bromine atoms.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or other nucleophiles.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted furans, reduced furans, or oxidized derivatives.
Applications De Recherche Scientifique
3,4,5-Tribromofuran-2(5H)-one may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a biochemical probe.
Medicine: Investigated for potential therapeutic properties or as a lead compound in drug discovery.
Industry: Used in the production of materials with specific properties, such as flame retardants or polymers.
Mécanisme D'action
The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. In a chemical context, it might act as a reactive intermediate, facilitating various synthetic transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,4-Tribromofuran
- 2,4,5-Tribromofuran
- 3,4,5-Trichlorofuran
Uniqueness
3,4,5-Tribromofuran-2(5H)-one is unique due to its specific bromination pattern, which can influence its reactivity and properties compared to other brominated or chlorinated furans.
Propriétés
| 96661-16-4 | |
Formule moléculaire |
C4HBr3O2 |
Poids moléculaire |
320.76 g/mol |
Nom IUPAC |
2,3,4-tribromo-2H-furan-5-one |
InChI |
InChI=1S/C4HBr3O2/c5-1-2(6)4(8)9-3(1)7/h3H |
Clé InChI |
PLDGNVQPAJJHHG-UHFFFAOYSA-N |
SMILES canonique |
C1(C(=C(C(=O)O1)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-bromophenyl)methanimine]](/img/structure/B14335634.png)
![1H-1,2,4-Triazole, 1-[1-(5-chloro-2-methoxyphenyl)-2-ethyl-1-butenyl]-](/img/structure/B14335637.png)




